molecular formula C15H18N2O4S B2759758 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine CAS No. 145317-88-0

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine

Cat. No.: B2759758
CAS No.: 145317-88-0
M. Wt: 322.38
InChI Key: KEXNWHFQUJHJDP-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a morpholine ring and a tosyloxazole moiety, enables its application in drug development, catalyst synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine typically involves the reaction of 2-methyl-4-tosyloxazole with morpholine under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by cyclization and reduction to form the desired morpholine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Transition metal catalysis and stereoselective synthesis are often employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit fungal enzymes, disrupting sterol synthesis pathways and leading to the accumulation of toxic intermediates in the fungal cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the tosyloxazole moiety.

    Amorolfine: A morpholine derivative used as an antifungal agent, which inhibits sterol synthesis in fungi

Uniqueness

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine is unique due to its combination of a morpholine ring and a tosyloxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-3-5-13(6-4-11)22(18,19)14-15(21-12(2)16-14)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXNWHFQUJHJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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